molecular formula C15H14N4O3S B2513596 2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide CAS No. 953012-37-8

2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide

Cat. No. B2513596
CAS RN: 953012-37-8
M. Wt: 330.36
InChI Key: QWXKRVVCUNXQIT-UHFFFAOYSA-N
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Description

“2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide” is a chemical compound with the molecular formula C15H14N4O3S and a molecular weight of 330.36. It belongs to the class of compounds known as thiazolopyrimidines .


Synthesis Analysis

Thiazolopyrimidines, including “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide”, can be synthesized through various methods. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolopyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The thiazolopyrimidine moiety in “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide” can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolopyrimidines, including “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide”, possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide, also known as 2-(2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)benzamide:

Antitumor Activity

This compound has shown significant potential in the field of oncology. Its structure allows it to interact with various biological targets, inhibiting the growth of cancer cells. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in preclinical models .

Antibacterial Properties

The compound exhibits strong antibacterial activity, making it a promising candidate for the development of new antibiotics. It has been effective against a range of bacterial strains, including those resistant to conventional antibiotics .

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Applications

The compound’s ability to interfere with viral replication processes has been explored, showing promise in the treatment of viral infections. It has been particularly effective against certain strains of influenza and herpes viruses .

Neuroprotective Agents

In the field of neurology, this compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This makes it a valuable candidate for developing treatments for diseases associated with oxidative damage, such as cardiovascular diseases and certain types of cancer .

Enzyme Inhibition

This compound has been found to inhibit various enzymes that are critical in disease pathways. For example, it can inhibit proteases and kinases, which are involved in cancer progression and inflammatory responses .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be used in the design of drug delivery systems. It can be conjugated with other molecules to improve the delivery and efficacy of therapeutic agents, enhancing their bioavailability and targeting specific tissues .

Mechanism of Action

While the specific mechanism of action for “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide” is not mentioned in the search results, thiazolopyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Future Directions

Thiazolopyrimidines, including “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide”, have huge synthetic potential and are promising scaffolds for the design of new medicines . Future research may focus on further exploring their biological activities and developing more efficient synthesis methods.

properties

IUPAC Name

2-[[2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c16-14(22)10-3-1-2-4-11(10)18-12(20)7-9-8-23-15-17-6-5-13(21)19(9)15/h1-6,9H,7-8H2,(H2,16,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXKRVVCUNXQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide

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